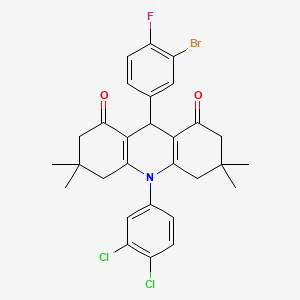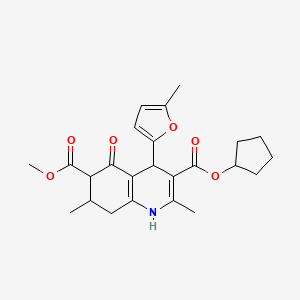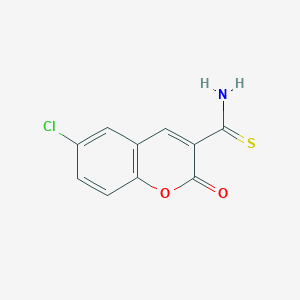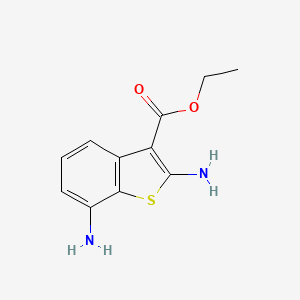
9-(3-bromo-4-fluorophenyl)-10-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-BROMO-4-FLUOROPHENYL)-10-(3,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple halogenated phenyl groups and a decahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-BROMO-4-FLUOROPHENYL)-10-(3,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. The starting materials often include halogenated benzene derivatives and acridine precursors. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the acridine core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(3-BROMO-4-FLUOROPHENYL)-10-(3,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
9-(3-BROMO-4-FLUOROPHENYL)-10-(3,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: shares similarities with other halogenated acridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of halogenated phenyl groups and the acridine core, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C29H27BrCl2FNO2 |
|---|---|
Molecular Weight |
591.3 g/mol |
IUPAC Name |
9-(3-bromo-4-fluorophenyl)-10-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C29H27BrCl2FNO2/c1-28(2)11-21-26(23(35)13-28)25(15-5-8-20(33)17(30)9-15)27-22(12-29(3,4)14-24(27)36)34(21)16-6-7-18(31)19(32)10-16/h5-10,25H,11-14H2,1-4H3 |
InChI Key |
GUKCCISUQMQVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC(=C(C=C4)Cl)Cl)CC(CC3=O)(C)C)C5=CC(=C(C=C5)F)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![14-(3-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11446610.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B11446613.png)
![ethyl 2-({[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B11446626.png)
![6-(4-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B11446628.png)
![N-butyl-N-ethyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11446633.png)
![2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11446641.png)


![Cyclohexyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11446650.png)
![2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446652.png)

![12,12-dimethyl-4-(2-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11446659.png)

